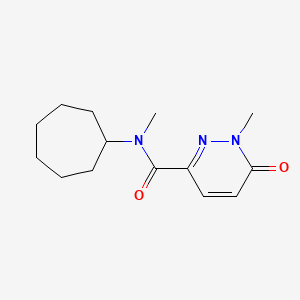![molecular formula C14H26N2O B7504995 2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that is commonly known as U-47700. It is a synthetic opioid that was first synthesized in the 1970s. U-47700 has been used in scientific research to study the opioid receptors in the brain and to understand the mechanism of action of opioids.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used in scientific research to study the opioid receptors in the brain. It has been used to investigate the effects of opioids on pain perception, reward, and addiction. U-47700 has also been used to study the pharmacology of opioids and to develop new drugs that target the opioid receptors.
Wirkmechanismus
U-47700 acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This activation of the mu-opioid receptor leads to the analgesic and euphoric effects of U-47700.
Biochemical and Physiological Effects:
U-47700 has been shown to produce analgesic, anxiolytic, and sedative effects in animal studies. It has also been shown to produce respiratory depression and to decrease heart rate and blood pressure. U-47700 has a high potency, with a potency that is estimated to be 7.5 times that of morphine.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has a high potency and a short duration of action, which makes it useful for studying the opioid receptors in the brain. However, its high potency also makes it difficult to use in animal studies, as small changes in dosage can lead to significant changes in the effects of the drug. U-47700 also has a high potential for abuse and addiction, which limits its usefulness in clinical research.
Zukünftige Richtungen
There are several future directions for research on U-47700. One area of research is the development of new drugs that target the opioid receptors but have fewer side effects and a lower potential for abuse. Another area of research is the development of new methods for studying the opioid receptors in the brain, such as imaging techniques that can visualize the receptors in vivo. Finally, there is a need for more research on the long-term effects of U-47700 use and its potential for addiction and abuse.
Conclusion:
U-47700 is a synthetic opioid that has been used in scientific research to study the opioid receptors in the brain. It acts as an agonist at the mu-opioid receptor and produces analgesic and euphoric effects. U-47700 has a high potency and a short duration of action, which makes it useful for studying the opioid receptors in the brain. However, its high potency also makes it difficult to use in animal studies, and its potential for abuse and addiction limits its usefulness in clinical research. Future research on U-47700 should focus on the development of new drugs that target the opioid receptors but have fewer side effects and a lower potential for abuse, as well as the development of new methods for studying the opioid receptors in the brain.
Synthesemethoden
The synthesis of U-47700 involves the reaction of cyclopentyl magnesium bromide with 4-methylpiperidine-4-carboxaldehyde to form 2-cyclopentyl-4-methylpiperidine-4-carboxylic acid. This compound is then reduced with lithium aluminum hydride to form the intermediate 2-cyclopentyl-4-methylpiperidine. The final step involves the reaction of this intermediate with methyl chloroformate to form U-47700.
Eigenschaften
IUPAC Name |
2-[cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12-7-9-16(10-8-12)14(17)11-15(2)13-5-3-4-6-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHHSQCSMIBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)

![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)
